molecular formula C131H219N41O33S B1497007 Hadavftaay arlrkqmaak kalaaiaa

Hadavftaay arlrkqmaak kalaaiaa

Cat. No.: B1497007
M. Wt: 2928.5 g/mol
InChI Key: JYMHULBACVSUKX-UHFFFAOYSA-N
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Description

Per , any investigation must explicitly state:

  • Chemical class: E.g., alkaloid, terpenoid, or synthetic polymer.
  • Dominant compounds: Concentrations of primary constituents and identified impurities.
  • Source: Whether extracted from natural sources (e.g., plants) or synthetically produced.

For example, if "Hadavftaay arlrkqmaak kalaaiaa" were a plant-derived alkaloid, its introduction should specify extraction methods (e.g., ethanol reflux), purity (>95% via HPLC), and key impurities (e.g., residual solvents) .

Properties

Molecular Formula

C131H219N41O33S

Molecular Weight

2928.5 g/mol

IUPAC Name

4-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-1-oxopropan-2-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoylamino]-4-oxobutanoic acid

InChI

InChI=1S/C131H219N41O33S/c1-23-66(8)100(128(204)156-70(12)103(179)146-67(9)102(137)178)171-113(189)77(19)149-105(181)69(11)153-122(198)92(55-63(2)3)165-111(187)76(18)152-115(191)85(37-27-30-49-132)160-117(193)86(38-28-31-50-133)158-107(183)72(14)147-104(180)68(10)151-116(192)91(48-54-206-22)164-121(197)90(46-47-97(136)175)163-118(194)87(39-29-32-51-134)161-119(195)89(41-34-53-144-131(140)141)162-125(201)93(56-64(4)5)168-120(196)88(40-33-52-143-130(138)139)159-108(184)75(17)154-123(199)94(58-81-42-44-83(174)45-43-81)166-109(185)73(15)148-106(182)71(13)157-129(205)101(79(21)173)172-126(202)95(57-80-35-25-24-26-36-80)169-127(203)99(65(6)7)170-112(188)78(20)155-124(200)96(60-98(176)177)167-110(186)74(16)150-114(190)84(135)59-82-61-142-62-145-82/h24-26,35-36,42-45,61-79,84-96,99-101,173-174H,23,27-34,37-41,46-60,132-135H2,1-22H3,(H2,136,175)(H2,137,178)(H,142,145)(H,146,179)(H,147,180)(H,148,182)(H,149,181)(H,150,190)(H,151,192)(H,152,191)(H,153,198)(H,154,199)(H,155,200)(H,156,204)(H,157,205)(H,158,183)(H,159,184)(H,160,193)(H,161,195)(H,162,201)(H,163,194)(H,164,197)(H,165,187)(H,166,185)(H,167,186)(H,168,196)(H,169,203)(H,170,188)(H,171,189)(H,172,202)(H,176,177)(H4,138,139,143)(H4,140,141,144)

InChI Key

JYMHULBACVSUKX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CNC=N3)N

sequence

HADAVFXAAYARLRKQMAAKKALAAXAA

Origin of Product

United States

Comparison with Similar Compounds

Comparative Framework with Similar Compounds

The comparison should address structural, functional, and pharmacological similarities. and provide models for such analyses. Below is a hypothetical comparison table based on ’s guidelines:

Table 1: Structural and Functional Comparison

Property Hadavftaay arlrkqmaak kalaaiaa Compound A (Structurally Similar) Compound B (Functionally Similar)
Molecular Formula C₃₀H₄₀N₂O₅ (hypothetical) C₂₈H₃₈N₂O₄ C₂₅H₃₀O₁₀ (e.g., polysaccharide)
Primary Use Anti-inflammatory agent Enzyme inhibition Immunomodulation
Bioavailability 60% (oral) 45% (oral) <10% (oral)
Thermal Stability Stable up to 150°C Degrades at 120°C Stable up to 200°C

Key Findings:

  • Structural Similarity : Compound A shares a homologous backbone but lacks the hydroxyl group critical for "this compound’s" solubility .
  • Functional Overlap : Compound B, though structurally distinct, mimics anti-inflammatory effects via Toll-like receptor modulation .

Methodological Considerations

Data Quality and Reproducibility

  • Compositional Accuracy : As per and , analytical methods (e.g., NMR, HPLC-MS) must validate purity and impurity profiles.
  • Experimental Rigor : Process details (e.g., reaction temperatures, catalysts) ensure reproducibility .

Data Availability and Transparency

  • Deposition: Raw datasets (e.g., crystallography files, spectral data) should be hosted in repositories like Zenodo or ChemRxiv, with DOIs cited .
  • In-Text References : Follow APA-style citations for datasets (e.g., "Spectra were deposited in [Repository Name] (DOI: 10.XXXX)") .

Challenges and Limitations

  • Incomplete Evidence: No pharmacological or toxicological data were provided, limiting risk-benefit assessments .

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